(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-5-3-4-11(8-13)15-20-16(24-21-15)12-9-22(10-12)17(23)14-6-1-2-7-19-14/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENWYZVWZJANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-2-yl)methanone is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure features a chlorophenyl group, an oxadiazole moiety, and an azetidine ring linked to a pyridine group. This unique structural configuration may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the chlorophenyl group in the compound may enhance its interaction with microbial targets. For instance, oxadiazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Oxadiazoles are known to exhibit cytotoxic effects on cancer cell lines. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10.5 | Induction of apoptosis |
| Compound B | MCF-7 (Breast) | 8.2 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 12.0 | Inhibition of proliferation |
Anti-inflammatory Effects
Some studies suggest that compounds containing oxadiazole rings may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act as a modulator for various receptors involved in inflammation and cancer progression.
Case Study 1: Anticancer Activity
In a recent study involving various synthesized oxadiazole derivatives including the target compound, significant cytotoxicity was observed against multiple cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of similar oxadiazole compounds against Gram-positive and Gram-negative bacteria. Results showed promising activity, particularly against resistant strains .
Scientific Research Applications
Structural Features
The compound features a chlorophenyl group attached to an oxadiazole ring and an azetidine moiety, which are critical for its biological activities. The presence of the pyridine ring further enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that compounds structurally related to oxadiazoles can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For example, a related study demonstrated that certain derivatives displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antiviral Activity
Oxadiazole derivatives have also been investigated for their antiviral properties. In particular, compounds similar to (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-2-yl)methanone have shown effectiveness against viral pathogens. A study reported that certain oxadiazole derivatives achieved up to 50% inhibition of the Tobacco Mosaic Virus at concentrations around 500 µg/mL.
Anticancer Activity
The compound has potential anticancer properties as well. Research has indicated that modifications in the thieno-pyrimidine structure can enhance cytotoxic effects against several cancer cell lines. For instance, structural variations in related compounds led to significant potency against human breast cancer cells, suggesting that the compound could be a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression. Certain oxadiazole derivatives have been reported to inhibit carbonic anhydrase activity, which is crucial for tumor growth and metastasis. This suggests therapeutic implications in cancer treatment by potentially suppressing tumor growth through enzyme inhibition.
Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard treatments. |
| Study B | Antiviral Activity | Achieved 50% inhibition of Tobacco Mosaic Virus at a concentration of 500 µg/mL. |
| Study C | Anticancer Effects | Exhibited cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency. |
| Study D | Enzyme Inhibition | Identified as a potential inhibitor of carbonic anhydrase with implications for tumor growth suppression. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and oxadiazole moiety exhibit distinct reactivity patterns:
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Azetidine nitrogen : The lone pair on the azetidine nitrogen enables nucleophilic substitution at the carbonyl carbon. For example, reactions with primary amines yield substituted amides under mild conditions (30–50°C, DMF, 6–8 hours).
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Oxadiazole ring : The electron-deficient 1,2,4-oxadiazole undergoes nucleophilic attack at the C-5 position. Substitutions with thiols or amines proceed efficiently in polar aprotic solvents (e.g., DMSO, DMF) at 60–80°C .
Table 1: Representative Nucleophilic Substitution Reactions
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with electron-rich dienes (e.g., enamines or nitrile oxides), forming fused bicyclic systems. For example:
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Reaction with nitrile oxides generates isoxazoline-linked hybrids at 80–100°C in toluene (12–16 hours) .
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Staudinger reactions with ketenes yield spirocyclic adducts, though yields are moderate (40–55%).
Key Mechanistic Insight :
The oxadiazole’s electron-deficient nature enhances dipolarophilicity, favoring regioselective cycloadditions at the C3–N4 bond .
Reductive Ring-Opening of Oxadiazole
Catalytic hydrogenation (H₂/Pd-C, 30–40 psi) cleaves the oxadiazole ring to form a diamide derivative. This reaction is highly solvent-dependent:
Equation :
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes electrophilic substitution at the C-3 position due to meta-directing effects:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C yields 3-nitro-pyridyl derivatives (55–60% yield).
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Halogenation : Br₂/FeBr₃ selectively brominates the pyridine ring (C-5 position, 68% yield).
Table 2: EAS Reaction Outcomes
| Reaction | Reagent | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-3 | 58 | Requires strict temp control |
| Bromination | Br₂/FeBr₃ | C-5 | 68 | Side product: <5% dibromide |
Coordination Chemistry
The pyridyl nitrogen acts as a Lewis base, forming complexes with transition metals:
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Cu(II) complexes : Synthesized in methanol (CuCl₂, 60°C, 4 hours). Stability constants (log β) range from 8.2–9.1 .
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Pd(II) catalysts : Used in cross-coupling reactions (Suzuki-Miyaura), achieving >90% conversion with aryl boronic acids.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
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Stage 1 (200–250°C) : Loss of the chlorophenyl group (Δm ≈ 28%).
-
Stage 2 (300–400°C) : Oxadiazole ring degradation (Δm ≈ 52%).
Biological Derivatization
While not a chemical reaction per se, the compound’s structure allows for targeted modifications to enhance bioactivity:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
1,2,4-Oxadiazole Derivatives
- Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (, a) Key Differences: Replaces oxadiazole with a pyrazole-thiophene scaffold.
- Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
Azetidine-Containing Compounds
- Limited data on azetidine analogs are available in the evidence. However, azetidine’s smaller ring size (vs.
Substituent Effects
*LogP values are inferred from structural features due to lack of experimental data.
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, structural analogs highlight trends:
- Antimicrobial Potential: Pyrazole-thiophene hybrids (e.g., Compound A) exhibit activity against plant pathogens, as seen in studies on C. gigantea extracts () .
- Metabolic Stability : Trifluoromethyl groups (Compound B) improve resistance to oxidative metabolism, a trait valuable in agrochemical or pharmaceutical design .
Q & A
Basic: What synthetic methodologies are recommended for preparing the compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursors containing azetidine, 1,2,4-oxadiazole, and pyridine moieties. Key steps include:
- Acylation : Use 3-chlorophenyl-substituted intermediates, as seen in analogous oxadiazole syntheses .
- Cyclocondensation : Employ reagents like EDCI/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen) .
- Purification : Column chromatography with gradients (e.g., petroleum ether/ethyl acetate 4:1) and recrystallization improve yield and purity .
Optimization : - Vary catalysts (e.g., p-TsOH for acid-catalyzed cyclization) and temperatures (60–100°C) to minimize side products .
- Monitor reactions via TLC and adjust stoichiometry of hydrazine derivatives to enhance regioselectivity .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (300–500 MHz) in CDCl3 or DMSO-d6 to confirm azetidine ring closure and oxadiazole/pyridine connectivity. For example, pyridine protons appear as doublets near δ 8.5–9.0 ppm .
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) in the oxadiazole ring .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions; suitable crystals grown via slow evaporation in ethanol/water mixtures .
Advanced: How can computational methods predict the compound’s bioactivity and binding mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, guiding SAR studies .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases or GPCRs). Parameterize force fields for azetidine’s strained ring .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding free energy (MM-PBSA/GBSA) .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in NMR .
- 2D NMR : Utilize HSQC and HMBC to correlate ambiguous peaks, especially for azetidine C-H couplings .
- Control Experiments : Replicate syntheses under varying conditions (e.g., anhydrous vs. humid) to identify moisture-sensitive intermediates causing spectral variability .
Basic: What strategies ensure compound stability during storage and handling?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Use amber vials to prevent photodegradation .
- Lyophilization : For hygroscopic batches, freeze-dry and store under argon with desiccants (e.g., silica gel) .
Advanced: How to address regioselectivity challenges in oxadiazole ring formation?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) and short reaction times to favor kinetically driven 1,2,4-oxadiazole over 1,3,4-isomers .
- Lewis Acid Catalysis : Screen ZnCl2 or Bi(OTf)3 to direct cyclization toward the desired regioisomer .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Kinase-Glo®) to screen kinase inhibition at 10 µM .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells, with IC50 determination via nonlinear regression (GraphPad Prism) .
Advanced: How to scale up synthesis without compromising purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
